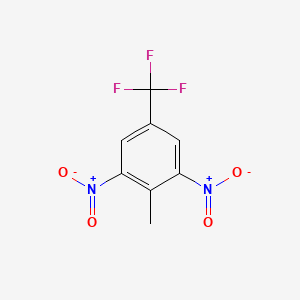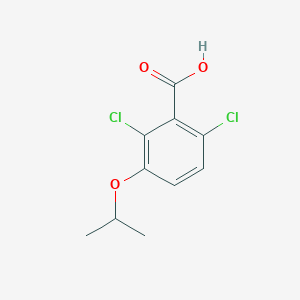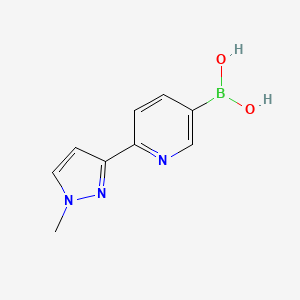
6-(1-Methyl-1H-pyrazol-3-yl)pyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(1-Methyl-1H-pyrazol-3-yl)pyridine-3-boronic acid” is a complex organic compound that contains a pyrazole ring and a pyridine ring, both of which are common structures in many pharmaceuticals . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “6-(1-Methyl-1H-pyrazol-3-yl)pyridine-3-boronic acid” can be deduced from its name. It contains a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms . Attached to this ring is a methyl group (CH3). The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The boronic acid group (B(OH)2) is attached to the 3-position of the pyridine ring .Mecanismo De Acción
Target of Action
Boronic acids, including pyridine boronic acids, are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of biologically active compounds, suggesting that the compound could potentially interact with a variety of biological targets.
Mode of Action
The mode of action of 6-(1-Methyl-1H-pyrazol-3-yl)pyridine-3-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), which then forms a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Given its potential role in suzuki-miyaura cross-coupling reactions, it could be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their bioavailability.
Result of Action
As a boronic acid, it could potentially participate in the formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling reactions , leading to the synthesis of various organic compounds.
Action Environment
The action of 6-(1-Methyl-1H-pyrazol-3-yl)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, Suzuki-Miyaura reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups.
Propiedades
IUPAC Name |
[6-(1-methylpyrazol-3-yl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O2/c1-13-5-4-9(12-13)8-3-2-7(6-11-8)10(14)15/h2-6,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDINQMFWTDREEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=NN(C=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


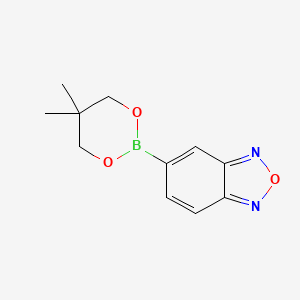


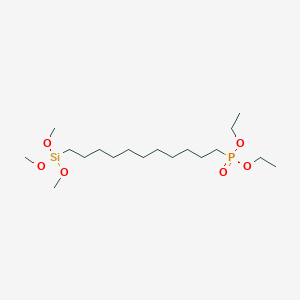

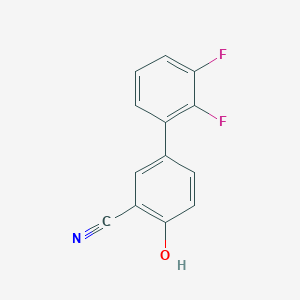
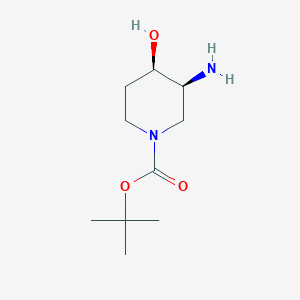
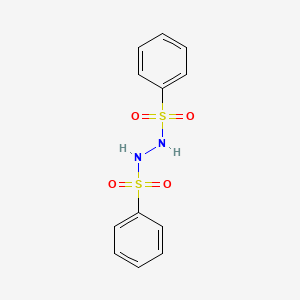
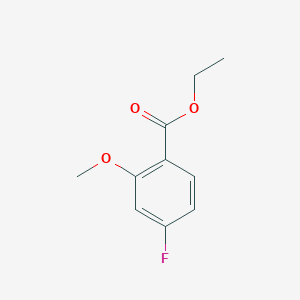
![1,1-Dimethyl-2-oxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B6321296.png)

